molecular formula C8H6F3NO3 B067368 6-(2,2,2-Trifluoroethoxy)nicotinic acid CAS No. 175204-90-7

6-(2,2,2-Trifluoroethoxy)nicotinic acid

Cat. No.: B067368
CAS No.: 175204-90-7
M. Wt: 221.13 g/mol
InChI Key: GZOOLXWQKURRPU-UHFFFAOYSA-N
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Description

6-(2,2,2-Trifluoroethoxy)nicotinic acid is a chemical compound with the molecular formula C8H6F3NO3 It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a 2,2,2-trifluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2,2-Trifluoroethoxy)nicotinic acid typically involves the reaction of nicotinic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the substitution reaction. The exact details of the synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the reaction conditions to maximize yield and minimize production costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(2,2,2-Trifluoroethoxy)nicotinic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

6-(2,2,2-Trifluoroethoxy)nicotinic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-(2,2,2-Trifluoroethoxy)nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can influence the compound’s reactivity and binding affinity to various biological targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved in its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Ethoxy-nicotinic acid
  • 6-(Dimethylamino)nicotinic acid
  • 5-Fluoro-2-(2,2,2-trifluoroethoxy)phenylboronic acid
  • 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid
  • 3-(2,2,2-Trifluoroethoxy)phenylboronic acid

Uniqueness

6-(2,2,2-Trifluoroethoxy)nicotinic acid is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds. The trifluoroethoxy group also influences the compound’s solubility and interaction with other molecules, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)4-15-6-2-1-5(3-12-6)7(13)14/h1-3H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOOLXWQKURRPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381725
Record name 6-(2,2,2-trifluoroethoxy)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727470
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

175204-90-7
Record name 6-(2,2,2-trifluoroethoxy)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 6-chloropyridine-3-carboxylic acid (6.0 g, 38.1 mmol), 2,2,2-trifluoroethanol (8.2 mL, 114.2 mmol) and potassium hydroxide (10.7 g, 190.4 mmol) in DMSO (50 mL) was stirred at 120 C for 18 h and left standing at room temperature for 2 days. A further 2 equivalents of potassium hydroxide and 1.5 equivalent of 2,2,2-trifluoroethanol were added and the reaction mixture was stirred at 120 C for 18 h. The mixture was acidified with a concentrated aqueous solution of HCl until a cream precipitate appeared. The precipitate was collected by filtration, washed with a 1N aqueous solution of HCl before being dissolved in EtOAc, washed 3 times with a 1N aqueous solution of HCl and 3 times with brine. The organic phase was dried over sodium sulfate, filtered and concentrated under vacuum to afford the title compound as a cream solid (6.9 g, 82%). Method C HPLC-MS: MH+ requires m/z=222 Found: m/z=222, Rt=1.24 min (98%).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
8.2 mL
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reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
82%

Synthesis routes and methods II

Procedure details

A mixture of 6-chloronicotinic acid (7.0 g, 44.4 mmol), 2,2,2-trifluoroethanol (6.40 mL, 89.0 mmol) and sodium hydride (5.33 g, 133.0 mmol, 60% in oil) in N,N-dimethylacetamide (400 mL) is stirred at 90° C. for 21 hours. After cooling to room temperature, the reaction mixture is poured slowly into 2M hydrochloric acid (300 mL) and extracted with n-hexane/ethyl acetate (1:10, 500 mL). The organic layer is washed with 2M hydrochloric acid (300 mL×2) and dried over sodium sulfate. The organic solvent is concentrated under reduced pressure to give 7.64 g (78% yield) of the title compound as colorless oil. This material is used for the next reaction (Step-2) without further purification.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step One
Quantity
5.33 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Yield
78%
Customer
Q & A

Q1: What is the role of 6-(2,2,2-Trifluoroethoxy)nicotinic acid in the synthesis of N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives?

A1: this compound serves as a crucial starting material in the multi-step synthesis of N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives []. The synthesis involves converting this compound to its corresponding Weinreb amide, followed by a Grignard reaction, bromination, and subsequent reactions to ultimately yield the target amide derivatives.

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